2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile
Overview
Description
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile is a heterocyclic compound with a unique structure that includes a thiazolidine ring and malononitrile group. This compound is known for its applications in various fields, including organic photovoltaics and fluorescent dyes .
Preparation Methods
The synthesis of 2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile typically involves the reaction of malononitrile with a thiazolidine derivative. One common method includes the use of 3-hexyl-4-oxothiazolidine-2-thione as a starting material, which reacts with malononitrile under specific conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the malononitrile group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile has several scientific research applications:
Organic Photovoltaics: It is used as an electron acceptor in polymer solar cells, enhancing the efficiency of light harvesting and carrier transport.
Fluorescent Dyes: The compound is utilized in the development of near-infrared fluorescent dyes for biomedical imaging and diagnostic applications.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile involves its interaction with molecular targets through its electron-deficient malononitrile group. This allows the compound to participate in electron transfer processes, making it effective in applications like organic photovoltaics and fluorescent dyes . The pathways involved include the absorption of photons and subsequent electron transfer to adjacent molecules, facilitating energy conversion and emission processes .
Comparison with Similar Compounds
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile can be compared with similar compounds such as:
3-Ethyl-2-thioxothiazolidin-4-one: This compound has a similar thiazolidine ring but differs in its substituents, affecting its electronic properties.
Malononitrile: While simpler in structure, malononitrile serves as a key building block in the synthesis of more complex derivatives like this compound.
The uniqueness of this compound lies in its combination of a thiazolidine ring with a malononitrile group, providing distinct electronic and optical properties that are advantageous in various applications .
Properties
IUPAC Name |
2-(3-hexyl-4-oxo-1,3-thiazolidin-2-ylidene)propanedinitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-3-4-5-6-15-11(16)9-17-12(15)10(7-13)8-14/h2-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPFMNGWPUTNGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)CSC1=C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.